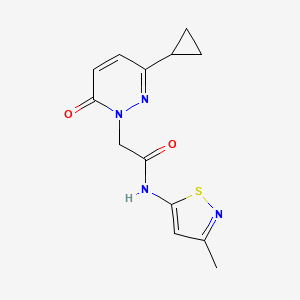

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Ring: Starting with a cyclopropyl ketone and a hydrazine derivative to form the pyridazinone ring.

Thiazole Ring Formation: Using a thioamide and an appropriate halogenated compound to form the thiazole ring.

Coupling Reaction: Coupling the pyridazinone and thiazole intermediates through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or thiazole moieties.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of pyridazinone-thiazole hybrids have shown promising results in seizure models. A notable study demonstrated that certain derivatives displayed effective protection against seizures induced by electroshock and pentylenetetrazole (PTZ) models, with effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg .

Anticancer Properties

The compound's structural features may enhance its anticancer potential. Studies involving thiazole-linked compounds have reported significant cytotoxicity against various cancer cell lines. For example, some thiazole derivatives demonstrated IC50 values as low as 2.01 µM against specific cancer types . The integration of electron-withdrawing groups in the structure has been linked to increased anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of this compound. The presence of both cyclopropyl and thiazole functionalities has been shown to impact biological activity significantly. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid | Propanoic acid moiety | Anti-inflammatory |

| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Chlorophenyl substitution | Anticonvulsant |

These insights suggest that modifications in substituents can lead to enhanced efficacy and selectivity for specific biological targets.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide: shares structural similarities with other heterocyclic compounds, such as pyridazinones and thiazoles.

Pyridazinone Derivatives: Known for their biological activity, including anti-inflammatory and anti-cancer properties.

Thiazole Derivatives: Often used in medicinal chemistry for their antimicrobial and antifungal activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

Actividad Biológica

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by research findings and data tables.

Structure and Synthesis

The molecular formula of this compound is C13H15N5O3, with a molecular weight of approximately 299.34 g/mol. The compound features a cyclopropyl group, a pyridazinone moiety, and a thiazole substituent, which contribute to its unique chemical properties.

Synthesis Pathway

The synthesis typically involves several key steps:

- Formation of the Dihydropyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of the Cyclopropyl Group : This is often accomplished via cyclopropanation reactions.

- Thiazole Integration : The thiazole moiety is introduced through condensation reactions with appropriate thiazole derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and metabolic pathways .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxic effects against different cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance antitumor efficacy .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Bcl-2 Jurkat |

| Compound 2 | 1.98 ± 1.22 | A-431 |

Neuroprotective Effects

Some studies suggest that related compounds may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that specific modifications on the thiazole ring significantly increased cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of thiazole derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as lead compounds in drug development .

Propiedades

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPXPSPJWDCSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.